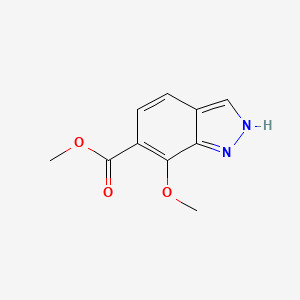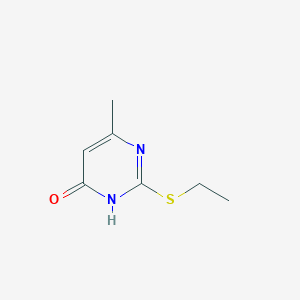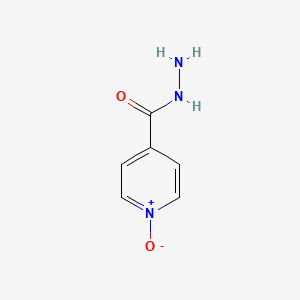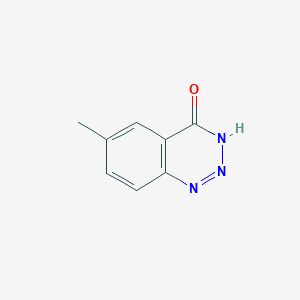![molecular formula C8H12N3O5P B1436600 1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 156610-89-8](/img/structure/B1436600.png)
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid
概要
説明
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrimidine scaffold . Common reagents used in these reactions include phosphonomethylating agents, carboxylic acids, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
科学的研究の応用
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various biochemical pathways, ultimately resulting in the desired therapeutic or biological outcome .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their functional groups and overall properties.
Pyrimidines: These compounds have a simpler structure but can exhibit similar biological activities.
Uniqueness
1,5,6,7-Tetrahydro-5-(phosphonomethyl)-imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its phosphonomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
特性
IUPAC Name |
5-(phosphonomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O5P/c12-7(13)6-3-11-5(4-17(14,15)16)1-2-9-8(11)10-6/h3,5H,1-2,4H2,(H,9,10)(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQRUNZNYPPDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436526.png)
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)

![N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![2-{1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1436530.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)


![2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1436538.png)
